molecular formula C15H32ClNO2 B3012027 1-(3,5-Dimethylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride CAS No. 1212422-74-6

1-(3,5-Dimethylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride

Cat. No.: B3012027
CAS No.: 1212422-74-6
M. Wt: 293.88
InChI Key: GAYTZZOXVJPADY-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride is a synthetic organic compound. It is characterized by the presence of a piperidine ring substituted with dimethyl groups, a propanol moiety, and a tert-pentyloxy group. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution with Dimethyl Groups:

    Attachment of the Propanol Moiety: This step involves the reaction of the piperidine derivative with a suitable propanol precursor.

    Introduction of the tert-Pentyloxy Group: This can be done through etherification reactions.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May be used in studies involving receptor binding or enzyme inhibition.

    Industry: Could be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity through binding or inhibition. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dimethylpiperidin-1-yl)-3-(tert-butoxy)propan-2-ol hydrochloride
  • 1-(3,5-Dimethylpiperidin-1-yl)-3-(tert-hexyloxy)propan-2-ol hydrochloride

Uniqueness

1-(3,5-Dimethylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its tert-pentyloxy group, in particular, may influence its solubility, stability, and reactivity.

Properties

IUPAC Name

1-(3,5-dimethylpiperidin-1-yl)-3-(2-methylbutan-2-yloxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO2.ClH/c1-6-15(4,5)18-11-14(17)10-16-8-12(2)7-13(3)9-16;/h12-14,17H,6-11H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYTZZOXVJPADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)OCC(CN1CC(CC(C1)C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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